6-Bromo-1-(3-fluorobenzyl)indoline
Overview
Description
6-Bromo-1-(3-fluorobenzyl)indoline is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound includes a bromine atom at the 6th position and a 3-fluorobenzyl group attached to the nitrogen atom of the indoline ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-1-(3-fluorobenzyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that this compound could potentially influence multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
6-Bromo-1-(3-fluorobenzyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indoline derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have been reported to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, they can modulate inflammatory responses by affecting the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indoline derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indoline derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression.
Preparation Methods
The synthesis of 6-Bromo-1-(3-fluorobenzyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indoline and 3-fluorobenzyl bromide.
Bromination: The indoline is brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The brominated indoline undergoes N-alkylation with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-1-(3-fluorobenzyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced indoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
6-Bromo-1-(3-fluorobenzyl)indoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole derivatives.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
6-Bromo-1-(3-fluorobenzyl)indoline can be compared with other indole derivatives such as:
6-Bromoindoline: Lacks the 3-fluorobenzyl group, making it less versatile in certain applications.
1-(3-Fluorobenzyl)indoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-1-(3-fluorobenzyl)indoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-bromo-1-[(3-fluorophenyl)methyl]-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-5,8-9H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGAAOZGJFXOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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